molecular formula C16H23N3O3S B11238562 4-butyl-3-methyl-N-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

4-butyl-3-methyl-N-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11238562
M. Wt: 337.4 g/mol
InChI Key: IOJFKLKBSJUDMZ-UHFFFAOYSA-N
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Description

4-butyl-3-methyl-N-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a compound belonging to the benzothiadiazine family. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

The synthesis of 4-butyl-3-methyl-N-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the reaction of appropriate amines with benzothiadiazine derivatives. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as trifluoroacetic acid . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4-butyl-3-methyl-N-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts like trifluoroacetic acid, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-butyl-3-methyl-N-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its antimicrobial and antiviral properties.

    Medicine: Research has shown its potential as an antihypertensive, antidiabetic, and anticancer agent.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-butyl-3-methyl-N-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it can act as an ATP-sensitive potassium channel activator, influencing cellular processes such as insulin release and vascular smooth muscle contraction .

Comparison with Similar Compounds

Similar compounds to 4-butyl-3-methyl-N-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide include other benzothiadiazine derivatives like:

  • 3-substituted-4H-1,2,4-benzothiadiazine-1,1-dioxides
  • 1,4,2-dithiazine 1,1-dioxides

These compounds share similar pharmacological activities but differ in their specific functional groups and molecular structures, which can influence their potency and selectivity .

Properties

Molecular Formula

C16H23N3O3S

Molecular Weight

337.4 g/mol

IUPAC Name

4-butyl-3-methyl-1,1-dioxo-N-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C16H23N3O3S/c1-4-6-10-19-12(3)18-23(21,22)15-11-13(7-8-14(15)19)16(20)17-9-5-2/h7-8,11H,4-6,9-10H2,1-3H3,(H,17,20)

InChI Key

IOJFKLKBSJUDMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NCCC)C

Origin of Product

United States

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